(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of benzodioxole, chromen, nitrophenyl, and oxazol moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen and benzodioxole intermediates, followed by their coupling with nitrophenyl and oxazol derivatives under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
4-BENZO(1,3)DIOXOL-5-YL-BUTAN-2-ONE: This compound also contains the benzodioxole group and is used in various chemical applications.
Uniqueness
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H14N2O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H14N2O7/c28-25-23(26-24(34-25)14-5-8-16(9-6-14)27(29)30)18-12-21(33-19-4-2-1-3-17(18)19)15-7-10-20-22(11-15)32-13-31-20/h1-12H,13H2/b23-18- |
InChI Key |
WRMFHEPAIRFIMN-NKFKGCMQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C/C(=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C4C(=O)OC(=N4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6O3 |
Origin of Product |
United States |
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